![molecular formula C20H36Cl2N2 B13741380 Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French] CAS No. 19236-78-3](/img/structure/B13741380.png)
Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorhydrate de methylamino-3-beta amino-17-beta androstene is a chemical compound that belongs to the class of androstane derivatives This compound is known for its significant role in various biochemical and pharmacological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorhydrate de methylamino-3-beta amino-17-beta androstene involves several steps. One common method includes the reaction of androstane derivatives with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of chlorhydrate de methylamino-3-beta amino-17-beta androstene is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced purification techniques ensures that the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Chlorhydrate de methylamino-3-beta amino-17-beta androstene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substituents can be introduced into the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorhydrate de methylamino-3-beta amino-17-beta androstene. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chlorhydrate de methylamino-3-beta amino-17-beta androstene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other androstane derivatives.
Biology: The compound is studied for its effects on various biological processes, including hormone regulation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of chlorhydrate de methylamino-3-beta amino-17-beta androstene involves its interaction with specific molecular targets in the body. It primarily acts on androgen receptors, influencing the production and regulation of hormones. The compound’s effects are mediated through various signaling pathways, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Chlorhydrate de methylamino-3-beta amino-17-beta androstene is unique compared to other androstane derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
Androstenedione: An endogenous weak androgen steroid hormone.
Androstenediol: Another androstane derivative with different biological effects.
Testosterone: A well-known androgen with distinct physiological roles.
Each of these compounds has unique properties and applications, making chlorhydrate de methylamino-3-beta amino-17-beta androstene a valuable addition to the field of biochemical research.
Propiedades
Número CAS |
19236-78-3 |
|---|---|
Fórmula molecular |
C20H36Cl2N2 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-17-azaniumyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-methylazanium;dichloride |
InChI |
InChI=1S/C20H34N2.2ClH/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19;;/h4,14-18,22H,5-12,21H2,1-3H3;2*1H/t14-,15-,16-,17-,18-,19-,20-;;/m0../s1 |
Clave InChI |
WWVIDLDUGXKAKD-XDFWXMEGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[NH3+])CC=C4[C@@]3(CC[C@@H](C4)[NH2+]C)C.[Cl-].[Cl-] |
SMILES canónico |
CC12CCC3C(C1CCC2[NH3+])CC=C4C3(CCC(C4)[NH2+]C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)



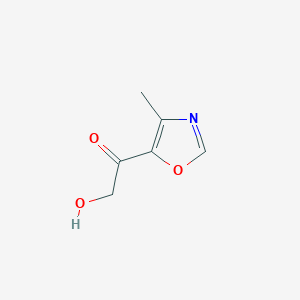

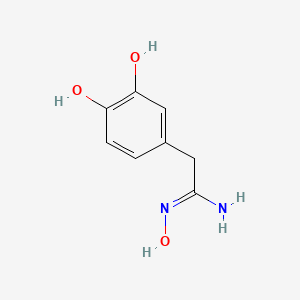
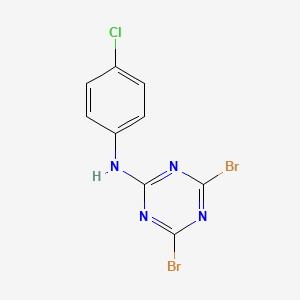

![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
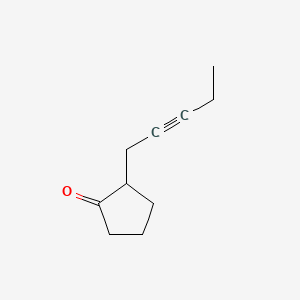
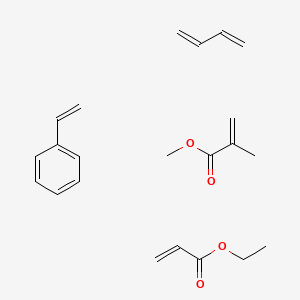
![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

